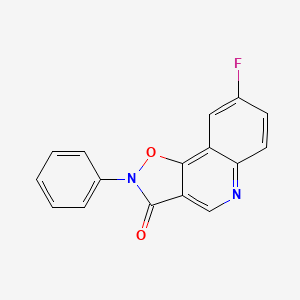
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- is a synthetic organic compound that belongs to the class of isoxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a phenyl group in the structure may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the isoxazoloquinoline core.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Phenylation: The phenyl group can be introduced through cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully reduced analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the phenyl group may contribute to hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo(4,5-c)quinolin-3(2H)-one: Without the fluorine and phenyl groups.
Quinoline Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- is unique due to the combination of the isoxazoloquinoline core, the fluorine atom, and the phenyl group
Propiedades
Número CAS |
103802-25-1 |
|---|---|
Fórmula molecular |
C16H9FN2O2 |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
8-fluoro-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C16H9FN2O2/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(20)19(21-15)11-4-2-1-3-5-11/h1-9H |
Clave InChI |
TXVJTYRZUCZKJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3O2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
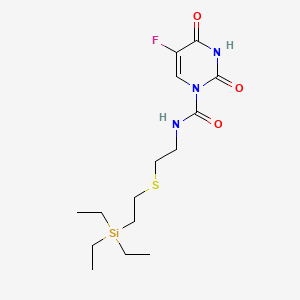
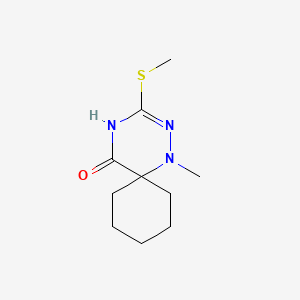
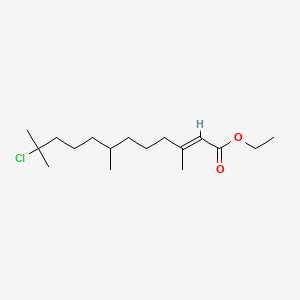
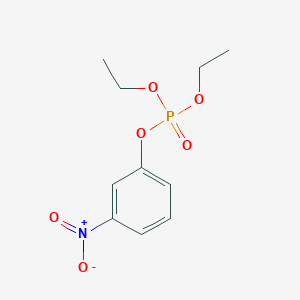
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
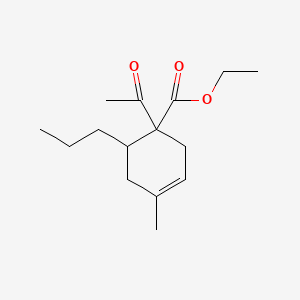
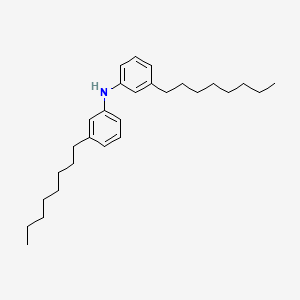



![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)
